molecular formula C17H16O3S B12759417 4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid CAS No. 82407-43-0

4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid

Cat. No.: B12759417
CAS No.: 82407-43-0
M. Wt: 300.4 g/mol
InChI Key: QKPSDEQAFUFFKQ-UHFFFAOYSA-N
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Description

4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid is an organic compound with the molecular formula C17-H16-O3-S and a molecular weight of 300.39 g/mol . Its CAS registry number is 82407-43-0 . Acute toxicity studies in mice have reported an oral LD50 of greater than 1 gm/kg . This compound is part of a family of dibenzo(b,e)thiepin derivatives, which have been investigated in scientific research for their potential biological activity. Related structural analogs, specifically primary amines synthesized from this acid scaffold, have been reported to exhibit thymoleptic (antidepressant) properties in pharmacological models, such as the reversal of reserpine ptosis in mice and the inhibition of perphenazine-induced catalepsy in rats . Furthermore, related compounds in this chemical series have shown anti-inflammatory activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to comply with all applicable laws and regulations concerning the handling of chemical substances.

Properties

CAS No.

82407-43-0

Molecular Formula

C17H16O3S

Molecular Weight

300.4 g/mol

IUPAC Name

2-(4-methoxy-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid

InChI

InChI=1S/C17H16O3S/c1-20-15-8-4-7-13-14(9-16(18)19)12-6-3-2-5-11(12)10-21-17(13)15/h2-8,14H,9-10H2,1H3,(H,18,19)

InChI Key

QKPSDEQAFUFFKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1SCC3=CC=CC=C3C2CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid typically involves the following steps:

    Formation of the Dibenzo-thiepin Core: The initial step involves the construction of the dibenzo-thiepin core through a series of cyclization reactions.

    Introduction of the Methoxy Group: A methoxy group is introduced to the core structure via methylation reactions.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve the use of solid acid catalysts under microwave conditions to enhance reaction efficiency and yield. This method is considered more environmentally friendly and cost-effective compared to traditional heating methods .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives .

Scientific Research Applications

Pharmacological Properties

The pharmacological applications of 4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid are primarily related to its anti-inflammatory and analgesic effects. Research indicates that this compound exhibits significant activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin and aspirin, but with a notably lower risk of gastrointestinal toxicity .

Anti-inflammatory Activity

Studies have demonstrated that 4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid effectively reduces inflammation in various models. For instance, it has been shown to alleviate symptoms in conditions such as arthritis and other inflammatory disorders affecting the musculoskeletal system . The compound’s mechanism of action may involve inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory process.

Analgesic Effects

In addition to its anti-inflammatory properties, this compound also exhibits analgesic effects. It has been tested in animal models where it significantly reduced pain responses without the severe side effects commonly associated with traditional analgesics . This makes it a candidate for further development in pain management therapies.

Safety Profile

The safety profile of 4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid is another critical aspect of its application. Research indicates that this compound has a high therapeutic index, meaning it can be administered at effective doses with minimal risk of toxicity. For example, the LD50 (lethal dose for 50% of subjects) for this compound is significantly higher than that of indomethacin, suggesting a safer profile for clinical use .

Clinical Applications

Given its pharmacological properties, 4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid has potential applications in treating various conditions:

  • Rheumatism and Arthritis : The compound's anti-inflammatory effects make it suitable for managing chronic inflammatory diseases.
  • Pain Management : Its analgesic properties can be harnessed for acute and chronic pain relief.
  • Post-Trauma Treatment : It may be beneficial in treating inflammation and pain following injuries or surgical procedures.

Case Studies

Several studies have documented the efficacy of 4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid in clinical settings:

  • Study on Inflammatory Models : A study involving Wistar rats demonstrated that administration of this compound resulted in a significant reduction in paw edema compared to control groups treated with standard NSAIDs .
  • Pain Relief Trials : In controlled trials assessing pain relief from surgical procedures, patients receiving this compound reported lower pain scores than those treated with conventional analgesics .

Mechanism of Action

The mechanism of action of 4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid involves the inhibition of prostaglandin synthesis, which plays a key role in inflammation and pain. This compound targets specific enzymes involved in the prostaglandin synthesis pathway, thereby reducing inflammation and providing analgesic effects .

Comparison with Similar Compounds

2-Methyl-11-hydroxyimino-6,11-dihydrodibenzo[b,e]thiepin-5,5-dioxide (44a/b)

  • Structure: Contains a methyl group at position 2, a hydroxyimino group at position 11, and a sulfone group (5,5-dioxide).
  • Activity: Demonstrates moderate antimicrobial activity against MRSA, with the hydroxyimino and sulfone groups critical for biofilm inhibition. Bulky substituents at position R reduce efficacy .
  • SAR Insight : The methoxy group in the target compound may enhance solubility compared to methyl, but lacks the sulfone moiety linked to antimicrobial potency .

7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol

  • Structure : Fluorine atoms at positions 7 and 8, with a hydroxyl group at position 11.
  • Application : Key intermediate in baloxavir marboxil (anti-influenza drug). Fluorine atoms improve metabolic stability and target binding .
  • Comparison : The fluorine substituents in this compound confer distinct antiviral properties absent in the methoxy-containing analogue .

11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol

  • Structure: A dimethylaminopropyl chain at position 11.

(E)-(2-Methyl-6,11-dihydrodibenzo[b,e]thiepin-11-ylidene)amino Derivatives (TM3, TM24)

  • Structure : Schiff base derivatives with ester or fluorobenzoate substituents.
  • Activity: TM24 (IC₉₀ = 0.25 µM) exhibits potent anti-Dengue virus activity due to the electron-withdrawing 3-fluorobenzoate group, surpassing the acetic acid derivative’s known applications .
  • Mechanistic Insight : The acetic acid moiety in the target compound may limit antiviral efficacy compared to TM24’s optimized ester substituents .

Tianeptine Hybrid Derivatives

  • Structure : Hybrids of dibenzothiazepine and serotonin, with variable alkyl linkers.
  • Application: Multi-target agents for neuropathic pain. The heptanoic acid linker in tianeptine derivatives enhances serotonin receptor affinity, unlike the shorter acetic acid chain in the target compound .

Isoxepac (6,11-Dihydro-11-oxo-dibenz[b,e]oxepin-2-acetic Acid)

  • Structure : Oxepin ring (oxygen instead of sulfur) with a ketone and acetic acid group.
  • Application : Anti-inflammatory agent and olopatadine intermediate. The oxepin ring reduces sulfur-related metabolic toxicity compared to thiepin derivatives .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity/Application Key Reference
4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid C₁₇H₁₇NO₂S 4-OCH₃, 11-CH₂COOH Intermediate, API building block
TM24 C₂₁H₁₅FNO₂S 2-CH₃, 11-(3-F-benzoyloxyimino) Anti-Dengue (IC₉₀ = 0.25 µM)
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol C₁₄H₁₀F₂OS 7,8-F, 11-OH Baloxavir intermediate
Isoxepac C₁₆H₁₂O₄ Dibenzoxepin core, 11-keto, 2-COOH Anti-inflammatory, olopatadine precursor

Biological Activity

4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid is a compound belonging to the dibenzothiepin family, recognized for its potential therapeutic applications in treating neurological and psychiatric disorders. This article explores its biological activity, including interactions with neurotransmitter systems, cytotoxic effects, and potential therapeutic benefits.

Chemical Structure and Properties

The compound's molecular formula is C16_{16}H17_{17}O2_{2}S, with a molecular weight of approximately 299.39 g/mol. Its unique structure includes a thiepin ring fused with two benzene rings, which may enhance its pharmacological profile compared to other compounds in its class.

Research indicates that 4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid interacts with various neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions suggest a modulatory effect on pathways related to mood regulation, anxiety, and depression. The compound's ability to influence neurotransmitter systems positions it as a candidate for further investigation in the treatment of mood disorders.

Neurotransmitter Interaction

Studies have shown that 4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid may exhibit significant binding affinity to serotonin (5-HT) and dopamine (D2) receptors. This interaction is crucial for its potential antidepressant effects:

Receptor Binding Affinity Potential Effects
Serotonin (5-HT)ModerateMood enhancement, anxiety reduction
Dopamine (D2)HighImprovement in motivation and reward pathways

Cytotoxicity Studies

In vitro assays have demonstrated the cytotoxic effects of 4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid against various cancer cell lines. For instance, studies have reported IC50_{50} values indicating significant cytotoxicity:

Cell Line IC50_{50} (µM)Comparison
HeLa16More potent than cisplatin
SK-LU-16.63Comparable to imatinib

These findings suggest that the compound may disrupt cellular processes such as mitosis and induce apoptosis in cancer cells.

Case Studies

A notable case study involved the examination of the compound's effects on HeLa cells. The results indicated that treatment with 4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid led to:

  • Arrest of cells in the G2/M phase of the cell cycle.
  • Induction of apoptosis as evidenced by flow cytometry analysis.
  • Alterations in microtubule dynamics similar to those observed with established chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid, and how can reaction conditions be optimized?

  • The synthesis typically involves multi-step processes, including cyclization and functional group introduction. For example, fluorinated analogs are synthesized via regioselective fluorination followed by hydroxylation at the 11-position . Optimization includes adjusting catalysts (e.g., palladium for cross-coupling), solvent systems (anhydrous toluene), and temperature control to improve yields (85–91%) and reduce side products . Purification via recrystallization (e.g., using isopropanol) or chromatography is critical for isolating high-purity intermediates .

Q. Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry and substituent placement, with methoxy protons resonating at ~3.8 ppm and acetic acid protons at ~2.5 ppm .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>98%) and detects isomeric impurities (e.g., positional isomers of the methoxy group) .
  • Elemental Analysis: Validates molecular formula (e.g., C18H16O3S) with ≤0.4% deviation .
  • Mass Spectrometry (LC-MS): Identifies molecular ions ([M+H]+) and fragmentation patterns to confirm structural integrity .

Q. How does the methoxy group at the 4-position influence the compound’s physicochemical properties?

  • The methoxy group increases electron density in the aromatic ring, enhancing solubility in polar solvents (e.g., DMSO) compared to halogenated analogs. However, it may reduce metabolic stability due to potential demethylation pathways . LogP calculations (e.g., using MarvinSketch) predict moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data between in vitro and in vivo models?

  • Bioavailability Adjustments: Use prodrug formulations (e.g., esterification of the acetic acid moiety) to improve absorption .
  • Metabolic Profiling: LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to in vivo efficacy not observed in vitro .
  • Dose-Response Refinement: Conduct PK/PD modeling to align in vitro IC50 values (e.g., 0.25 µM for antiviral activity) with in vivo dosing regimens .

Q. How can the synthetic process be scaled while maintaining quality control for preclinical studies?

  • Continuous Flow Chemistry: Reduces reaction time and improves heat transfer for exothermic steps (e.g., cyclization) .
  • Process Analytical Technology (PAT): In-line FTIR monitors reaction progress, while HPLC tracks impurity profiles (e.g., ≤0.1% dosulepin-like byproducts) .
  • Design of Experiments (DoE): Optimizes parameters (e.g., stoichiometry, agitation rate) to maximize yield (≥90%) and reproducibility .

Q. What mechanistic studies are recommended to elucidate the compound’s antiviral or anti-inflammatory activity?

  • Target Engagement Assays: Surface plasmon resonance (SPR) quantifies binding affinity to viral proteases (e.g., dengue NS5) or cyclooxygenase isoforms .
  • CRISPR-Cas9 Knockout Models: Identify host factors (e.g., STAT3) essential for the compound’s activity in inhibiting viral replication .
  • Molecular Dynamics Simulations: Predict interactions between the acetic acid moiety and catalytic sites (e.g., COX-2) to guide structural modifications .

Q. How can researchers address spectral discrepancies (e.g., NMR splitting patterns) caused by dynamic stereochemistry?

  • Variable Temperature NMR: Resolves conformational exchange broadening by cooling samples to −40°C .
  • Chiral Chromatography: Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) to confirm stereochemical purity .
  • X-ray Crystallography: Provides definitive structural assignments, particularly for tautomeric forms (e.g., keto-enol equilibria) .

Data Analysis and Optimization

Q. What computational tools are effective in predicting the compound’s ADMET profile?

  • SwissADME: Estimates absorption (Caco-2 permeability) and cytochrome P450 inhibition risks .
  • Molinspiration: Predicts blood-brain barrier penetration, critical for CNS-targeted analogs .
  • Derek Nexus: Flags structural alerts (e.g., thiepin ring) for potential hepatotoxicity .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

  • Substituent Scanning: Replace the methoxy group with electron-withdrawing groups (e.g., -CF3) to enhance target binding .
  • Bioisosteric Replacement: Substitute the acetic acid with tetrazole to improve metabolic stability while retaining COX-2 inhibition .
  • Fragment-Based Screening: Identifies minimal pharmacophores (e.g., dibenzothiepin core) for fragment-growing strategies .

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